molecular formula C21H18N6 B12224550 10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12224550
M. Wt: 354.4 g/mol
InChI Key: KIUCPQVCEDQVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene belongs to a class of fused polyaza-tricyclic systems, characterized by multiple nitrogen atoms embedded within a rigid bicyclic or tricyclic framework. The presence of electron-donating methyl groups on the phenyl substituents (2,4-dimethylphenyl and 3-methylphenyl) may influence its electronic properties and solubility compared to analogs with methoxy or hydroxyl groups .

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6/c1-13-5-4-6-16(10-13)19-24-25-21-17-11-23-27(20(17)22-12-26(19)21)18-8-7-14(2)9-15(18)3/h4-12H,1-3H3

InChI Key

KIUCPQVCEDQVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=C(C=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and methylphenyl precursors, followed by their integration into the hexaazatricyclo framework. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Heteroatoms Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reported Bioactivity
10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene 6 N 2,4-dimethylphenyl; 3-methylphenyl ~328 (estimated) ~4.5 6 (estimated) Not reported
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene 6 N 4-methoxyphenyl; phenyl 328.4 5.2 4 Antitumor, enzyme inhibition
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene 4 N, 1 S Phenyl (x2) 328.4 5.2 4 Not reported
9-(4-Methoxyphenyl)-3,7-dithia-5-azatricyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 1 N, 2 S 4-methoxyphenyl ~350 (estimated) ~3.8 3 Antimicrobial (speculative)

Key Observations:

Heteroatom Composition :

  • The target compound contains six nitrogen atoms (hexaaza), whereas sulfur-containing analogs (e.g., 10-thia or dithia systems) exhibit reduced nitrogen counts, which may alter aromaticity and redox properties. Sulfur’s larger atomic radius and lower electronegativity compared to nitrogen could increase ring strain or modify intermolecular interactions .

However, methyl groups may enhance metabolic stability compared to methoxy groups, which are prone to demethylation in vivo.

Physicochemical Properties :

  • The target compound’s estimated XLogP3 (~4.5) suggests moderate lipophilicity, comparable to the methoxy- and thia-containing analogs. Higher lipophilicity (e.g., XLogP3 = 5.2 in ) correlates with increased membrane permeability but may reduce aqueous solubility.

Biological Activity: While the target compound’s bioactivity remains uncharacterized, structurally related tetrazolopyrimidines exhibit antitumor and enzyme-inhibitory effects . The absence of methoxy groups (which can act as hydrogen-bond donors) may limit target binding compared to analogs like 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives .

Research Findings and Methodological Insights

  • Crystallography : Structural data for analogs (e.g., bond lengths, angles) were obtained using SHELX and ORTEP software . For instance, the 12-(4-methoxyphenyl) analog showed a planar tricyclic core with a mean C–C bond length of 0.005 Å, indicative of high conjugation .
  • Synthetic Pathways : Many analogs are synthesized via cyclocondensation reactions, with substituent choice influencing reaction yields and regioselectivity .
  • Computational Predictions : Topological polar surface area (TPSA) values for hexaaza systems (~71.3 Ų) suggest moderate bioavailability, though methyl groups may reduce TPSA compared to methoxy analogs .

Biological Activity

The compound 10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic molecule notable for its intricate structure and potential biological applications. Characterized by a tricyclic framework that incorporates six nitrogen atoms, this compound has garnered interest in medicinal chemistry and materials science due to its unique electronic properties and structural stability.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N6C_{21}H_{22}N_6 with a molecular weight of approximately 354.4 g/mol. The unique hexaazatricyclic structure contributes to its distinct chemical behavior and potential interactions with biological targets.

PropertyDetails
Molecular FormulaC21H22N6
Molecular Weight354.4 g/mol
IUPAC NameThis compound
StructureChemical Structure

Biological Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit significant biological activities including:

  • Antimicrobial Properties : Research has shown that derivatives of hexaazatricyclic compounds can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms such as DNA intercalation or enzyme inhibition.
  • Enzyme Modulation : The interaction of this compound with specific enzymes may lead to altered metabolic pathways.

The mechanism by which this compound exerts its biological effects involves binding to molecular targets such as receptors or enzymes. This binding can modulate their activity and lead to downstream effects that manifest as biological activity.

Case Studies

  • Anticancer Activity : A study conducted on a series of hexaazatricyclic compounds demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase.
  • Antimicrobial Effects : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Hexaazatricyclic Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the dimethyl and methyl phenyl groups is performed via electrophilic aromatic substitution techniques.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds:

Compound NameStructural FeaturesUnique Aspects
12-(4-Methoxyphenyl)-10-phenyl-3,4,5...Similar tricyclic structureContains methoxy group
10-(Phenyl)-5-(3-methylphenyl)-hexaazatricyclo...Lacks dimethyl substitutionSimpler phenolic structure

These comparisons highlight how specific substitutions in the target compound may influence its biological implications compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.